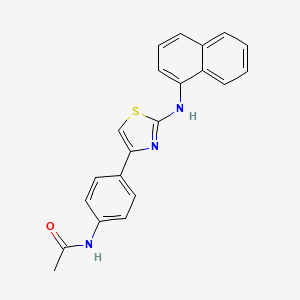

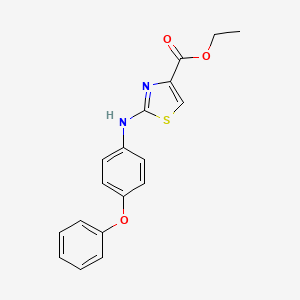

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is a versatile chemical compound used in scientific research. It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of this compound allows for diverse applications, including drug development and materials synthesis. It’s characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis

The chemical reactions of this compound involve its reaction with different electrophilic reagents . The progress of the reaction is monitored by TLC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 308.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 54.9±3.0 kJ/mol .Scientific Research Applications

Anticancer Activity

A significant application of thiazole compounds, which includes derivatives of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, is in the field of anticancer research. One study synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells MCF7, demonstrating promising results (Sonar et al., 2020).

Synthesis and Structural Analysis

The synthesis of Ethyl 2-amino-thiazole-4-carboxylate, a related compound, has been improved for better efficiency. This advancement is crucial for facilitating research and applications in various scientific fields (Zhou Zhuo-qiang, 2009).

Derivative Compounds Synthesis

Research also focuses on the synthesis of various derivative compounds of Ethyl 2-amino-thiazole-4-carboxylate, which can lead to new applications in different scientific domains. This includes the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives (Mohamed, 2014).

Antimicrobial Properties

The antimicrobial study of synthesized derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate showed significant results against various strains of bacteria and fungi. Such research indicates the potential for developing new antimicrobial agents (Desai et al., 2019).

Application in Material Science

In material science, derivatives like Ethyl 2-((4-hydroxyphenyl)amino)thiazole-4-carboxylate are used for functionalizing poly(vinyl chloride) to create antimicrobial compounds for biomedical applications. This indicates its potential use in creating biocompatible materials (Aboghoniem et al., 2022).

Corrosion Inhibition

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a similar compound, shows potential as a corrosion inhibitor for metals in acidic environments. This application is crucial for industrial and engineering fields (Raviprabha & Bhat, 2019).

Antitumor Activity

Another study synthesized ethyl 2-substituted-aminothiazole-4-carboxylate analogs, showing potential antitumor activity. This suggests the compound's relevance in cancer research and therapy (El-Subbagh et al., 1999).

Mechanism of Action

Target of Action

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, also known as ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate, is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The compound’s action primarily affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This disruption can lead to cell wall weakness and potentially cell death, providing a mechanism for the compound’s antibacterial activity .

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, it has exhibited antifungal potential against Candida glabrata and Candida albicans .

Future Directions

Biochemical Analysis

Biochemical Properties

2-aminothiazole-based compounds have been reported to exhibit several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects

Cellular Effects

Similar 2-aminothiazole-based compounds have shown significant antibacterial potential towards gram-positive and gram-negative bacteria

Molecular Mechanism

It has been suggested that 2-aminothiazole-based compounds could act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting this enzyme, the integrity of the bacterial cell can be disrupted, leading to cell death .

Properties

IUPAC Name |

ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLINKVVPFQVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)

![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)